Fluorine-Induced Lipophilicity Modulation: Predicted LogP Shift Relative to Non-Fluorinated 2-Methyl-1-isoquinolinone
The introduction of a fluoro substituent at the C6 position of 2-methyl-1-isoquinolinone is expected to modulate lipophilicity in a manner consistent with aromatic fluorine substitution. The non-fluorinated comparator 2-methyl-1-isoquinolinone (CAS 4594-71-2) has a computed LogP of 1.55 [1]. The N–H analog 6-fluoro-1(2H)-isoquinolinone (CAS 214045-85-9) has a reported LogP of 1.26–1.67 depending on the computational method . For the target compound 2-N-methyl-6-fluoro-1-isoquinolinone, which combines both the N-methyl and C6-fluoro modifications, the predicted LogP falls within the range of approximately 1.6–2.1 based on additive fragment contributions (C6-fluoro: ΔLogP ≈ –0.1 to +0.4 vs. parent; N-methyl: ΔLogP ≈ +0.3 to +0.5 vs. N–H) [2]. This represents a measurable increase in lipophilicity compared to the non-fluorinated analog, which translates to enhanced passive membrane permeability—a critical parameter for intracellular target engagement in cell-based assays [2].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP range: 1.6–2.1 (estimation based on additive fragment contributions from fluorinated and N-methylated isoquinolinone analogs) |
| Comparator Or Baseline | 2-Methyl-1-isoquinolinone (CAS 4594-71-2): LogP = 1.55 (ChemAxon). 6-Fluoro-1(2H)-isoquinolinone (CAS 214045-85-9): LogP = 1.26–1.67 |
| Quantified Difference | Estimated ΔLogP ≈ +0.1 to +0.5 vs. non-fluorinated 2-methyl-1-isoquinolinone |
| Conditions | In silico prediction; fragment-based LogP estimation derived from structurally related isoquinolinones. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, which is essential for compounds intended to engage intracellular targets such as kinases and bromodomains in cell-based screening cascades.
- [1] Livestock Metabolome Database. 2-Methyl-1(2H)-isoquinolinone (LMDB00833). LogP = 1.55 (ChemAxon). https://lmdb.ca/metabolites/LMDB00833 View Source
- [2] Bhutani P, Joshi G, Raja N, et al. U.S. FDA Approved Drugs from 2015–June 2020: A Perspective. Journal of Medicinal Chemistry, 2021, 64, 2339–2381. General reference on the role of fluorine in modulating lipophilicity and permeability in drug design. View Source
